molecular formula C8H15NO5 B031826 2-Acetamido-2,6-dideoxyglucose CAS No. 40614-71-9

2-Acetamido-2,6-dideoxyglucose

Cat. No.: B031826
CAS No.: 40614-71-9
M. Wt: 205.21 g/mol
InChI Key: CZRYIXLKTDHMMY-PXBUCIJWSA-N
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Description

2-Acetamido-2,6-dideoxyglucose is a derivative of glucose where the hydroxyl group at the second carbon is replaced by an acetamido group, and the hydroxyl group at the sixth carbon is removed. This compound is significant in various biochemical processes and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetamido-2,6-dideoxyglucose typically involves the following steps:

    Starting Material: The synthesis begins with glucose.

    Acetylation: The hydroxyl group at the second carbon is replaced by an acetamido group through acetylation.

    Deoxygenation: The hydroxyl group at the sixth carbon is removed through a deoxygenation reaction.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Catalysts: Use of specific catalysts to enhance the reaction rate.

    Temperature Control: Maintaining optimal temperatures to ensure the stability of the compound.

    Purification: Employing purification techniques such as crystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Acetamido-2,6-dideoxyglucose undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding acids.

    Reduction: Reduction reactions can convert it into different sugar alcohols.

    Substitution: The acetamido group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or other nucleophiles.

Major Products: The major products formed from these reactions include various derivatives of this compound, which have different functional groups replacing the acetamido group or modifications at other positions.

Scientific Research Applications

2-Acetamido-2,6-dideoxyglucose has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoproteins.

    Biology: Plays a role in studying cellular processes and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of various biochemical products and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-Acetamido-2,6-dideoxyglucose involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for various glycosyltransferases, which incorporate it into glycoproteins and other glycoconjugates. This incorporation affects cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

    2-Acetamido-2-deoxyglucose: Similar structure but retains the hydroxyl group at the sixth carbon.

    2-Amino-2-deoxyglucose: Lacks the acetyl group at the second carbon.

    2,6-Dideoxyglucose: Lacks both the acetamido group and the hydroxyl group at the sixth carbon.

Uniqueness: 2-Acetamido-2,6-dideoxyglucose is unique due to its specific structural modifications, which confer distinct biochemical properties and reactivity. Its ability to participate in glycosylation reactions and its role in metabolic pathways make it a valuable compound in research and industry.

Properties

IUPAC Name

N-[(2R,3R,4R,5R)-3,4,5-trihydroxy-1-oxohexan-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO5/c1-4(11)7(13)8(14)6(3-10)9-5(2)12/h3-4,6-8,11,13-14H,1-2H3,(H,9,12)/t4-,6+,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZRYIXLKTDHMMY-PXBUCIJWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(C(C=O)NC(=O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]([C@@H]([C@H](C=O)NC(=O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30193616
Record name 2-Acetamido-2,6-dideoxyglucose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30193616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40614-71-9
Record name 2-Acetamido-2,6-dideoxyglucose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040614719
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Acetamido-2,6-dideoxyglucose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30193616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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